4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide
Description
Properties
IUPAC Name |
4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c1-27(26-18(28)13-8-10-14(29-2)11-9-13)17-15(19(20,21)22)24-25-16(23-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDADZFFXUKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide is utilized in various scientific research fields:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group and triazine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the Benzohydrazide Family
Several benzohydrazide derivatives share the 4-methoxybenzoyl backbone but differ in substituents on the hydrazide nitrogen or the triazine ring. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity (LogP ~4.0) compared to hydroxyl- or pyridyl-substituted analogues .
- Melting points correlate with hydrogen-bonding capacity: hydroxy-substituted derivatives (e.g., 213°C) exhibit higher melting points than non-polar analogues .
Triazine-Based Derivatives
Triazine rings with trifluoromethyl and phenyl substituents are common in agrochemicals and pharmaceuticals. Comparisons include:
Key Observations :
- Discontinuation of pentanohydrazide analogues suggests stability or synthetic issues, highlighting the importance of the benzoyl group in the target compound .
Bioactive Hydrazide-Hydrazones
Several hydrazide-hydrazones exhibit antimicrobial, antioxidant, or enzyme-inhibitory activities:
Key Observations :
- The trifluoromethyl group in the target compound may enhance metabolic stability compared to hydroxyl/methoxy analogues .
Biological Activity
4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of hydrazide derivatives, including the compound . Hydrazide compounds are known for their broad spectrum of activity against various pathogens.
Case Studies and Findings
-
Antibacterial Activity :
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed a Minimum Inhibitory Concentration (MIC) of against Bacillus subtilis, which is significantly lower than that of standard antibiotics like cefuroxime (MIC = ) .
- Another study reported that hydrazone derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from to compared to established antibiotics .
- Antifungal Activity :
Anticancer Activity
Hydrazide derivatives have shown promise in anticancer research as well.
Research Findings
- In vitro assays indicated that certain hydrazide compounds had cytotoxic effects on cancer cell lines with IC50 values indicating low toxicity to normal cells . The selectivity index (SI) for some derivatives was found to be as high as , suggesting a favorable therapeutic window .
- Molecular docking studies revealed that these compounds could effectively bind to cancer-related enzyme targets, enhancing their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of hydrazides are also noteworthy.
Mechanisms and Effects
- Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, specific hydrazides were able to reduce levels of TNF-alpha and IL-6 in cell cultures .
- The anti-inflammatory effects were corroborated by animal model studies where treatment with hydrazide derivatives resulted in reduced swelling and pain in induced inflammatory conditions .
Summary Table of Biological Activities
| Activity Type | Tested Pathogen/Cell Line | MIC/IC50 | Comparison Agent |
|---|---|---|---|
| Antibacterial | Bacillus subtilis | 0.002 µg/mL | Cefuroxime (15.63 µg/mL) |
| Staphylococcus aureus | 0.032 µM | Cefadroxil (0.345 µM) | |
| Antifungal | Trichophyton mentagrophytes | 1.98 µM | Fluconazole (7.81 µM) |
| Anticancer | Various cancer cell lines | IC50 < 100 µg/mL | N/A |
| Anti-inflammatory | In vitro assays | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
